molecular formula C8H9FOS B6317789 (3-Fluoro-2-(methylthio)phenyl)methanol CAS No. 1691658-10-2

(3-Fluoro-2-(methylthio)phenyl)methanol

Cat. No.: B6317789
CAS No.: 1691658-10-2
M. Wt: 172.22 g/mol
InChI Key: PUFNKGQKOLJKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-2-(methylthio)phenyl)methanol is an organic compound with the molecular formula C8H9FOS and a molecular weight of 172.22 g/mol. This compound is known for its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-2-(methylthio)phenyl)methanol typically involves the reaction of 3-fluoro-2-(methylthio)benzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-2-(methylthio)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of 3-fluoro-2-(methylthio)benzaldehyde or 3-fluoro-2-(methylthio)benzoic acid.

    Reduction: Formation of 3-fluoro-2-(methylthio)phenylmethane.

    Substitution: Formation of derivatives with substituted functional groups.

Scientific Research Applications

(3-Fluoro-2-(methylthio)phenyl)methanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and interact with enzymes and receptors. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • (3-Fluoro-2-(methylthio)phenyl)ethanol
  • (3-Fluoro-2-(methylthio)phenyl)acetone
  • (3-Fluoro-2-(methylthio)phenyl)acetic acid

Comparison: (3-Fluoro-2-(methylthio)phenyl)methanol is unique due to its specific combination of a fluorine atom, a methylthio group, and a hydroxyl group on the phenyl ring. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

(3-fluoro-2-methylsulfanylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4,10H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFNKGQKOLJKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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